molecular formula C15H19NO5S B5691674 2,5-diethoxy-N-(furan-2-ylmethyl)benzenesulfonamide

2,5-diethoxy-N-(furan-2-ylmethyl)benzenesulfonamide

Cat. No.: B5691674
M. Wt: 325.4 g/mol
InChI Key: OVPIWXVZUXOZLK-UHFFFAOYSA-N
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Description

2,5-diethoxy-N-(furan-2-ylmethyl)benzenesulfonamide is an organic compound with the molecular formula C15H19NO5S. It is a derivative of benzenesulfonamide, featuring a furan ring and two ethoxy groups attached to the benzene ring.

Properties

IUPAC Name

2,5-diethoxy-N-(furan-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5S/c1-3-19-12-7-8-14(20-4-2)15(10-12)22(17,18)16-11-13-6-5-9-21-13/h5-10,16H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPIWXVZUXOZLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-diethoxy-N-(furan-2-ylmethyl)benzenesulfonamide typically involves the reaction of 2,5-diethoxybenzenesulfonyl chloride with furan-2-ylmethanamine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,5-diethoxy-N-(furan-2-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-diethoxy-N-(furan-2-ylmethyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-diethoxy-N-(furan-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, potentially inhibiting their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can lead to various biological effects, such as antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-diethoxy-N-(furan-2-ylmethyl)benzenesulfonamide is unique due to the presence of both ethoxy groups and the furan ring, which confer specific chemical and biological properties. Its sulfonamide group also distinguishes it from other similar compounds, providing unique binding interactions and potential therapeutic effects.

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